[2-(Dimethylamino)ethyl][(1-ethylpyrrolidin-2-yl)methyl]amine
Overview
Description
“[2-(Dimethylamino)ethyl][(1-ethylpyrrolidin-2-yl)methyl]amine” is an organic compound with the CAS Number: 1021241-95-1 . It is commonly used in scientific research and industry due to its unique chemical and physical properties.
Molecular Structure Analysis
The IUPAC name of this compound is N1- [ (1-ethyl-2-pyrrolidinyl)methyl]-N~2~,N~2~-dimethyl-1,2-ethanediamine . The InChI code is 1S/C11H25N3/c1-4-14-8-5-6-11 (14)10-12-7-9-13 (2)3/h11-12H,4-10H2,1-3H3 . The molecular weight is 199.34 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Polymer Chemistry and Materials Science
Selective Quaternization of Diblock Copolymers : Research by Bütün, Armes, and Billingham (2001) focuses on the selective quaternization of 2-(dimethylamino)ethyl methacrylate (DMA) residues in tertiary amine methacrylate diblock copolymers. This process yields novel cationic diblock copolymers exhibiting reversible pH-, salt-, and temperature-induced micellization in aqueous media, demonstrating significant potential for responsive material applications Selective Quaternization of 2-(Dimethylamino)ethyl Methacrylate Residues in Tertiary Amine Methacrylate Diblock Copolymers.
Fluorescent Probes for CO2 Detection : Wang et al. (2015) developed novel fluorescent probes based on the 1,2,5-triphenylpyrrole core containing tertiary amine moieties for the quantitative detection of low levels of CO2. This work demonstrates the compound's application in developing novel methods for the selective, real-time, and quantitative detection of CO2, which is essential for biological and medical applications A fluorescent probe with an aggregation-enhanced emission feature for real-time monitoring of low carbon dioxide levels.
Environmental Technology
Synthesis of Amines for CO2 Capture : Singto et al. (2016) focused on synthesizing new tertiary amines with variations in alkyl chain length and the presence of hydroxyl groups to enhance carbon dioxide capture performance. The study evaluates the effect of chemical structure on equilibrium solubility, cyclic capacity, kinetics of absorption and regeneration, and heats of absorption and regeneration of CO2. This research highlights the potential of using synthesized amines for improved post-combustion CO2 capture processes Synthesis of new amines for enhanced carbon dioxide (CO2) capture performance: The effect of chemical structure on equilibrium solubility, cyclic capacity, kinetics of absorption and regeneration, and heats of absorption and regeneration.
Safety and Hazards
The compound is classified as dangerous with the signal word “Danger” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 .
Properties
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-N',N'-dimethylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25N3/c1-4-14-8-5-6-11(14)10-12-7-9-13(2)3/h11-12H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVVDZONFGZUNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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